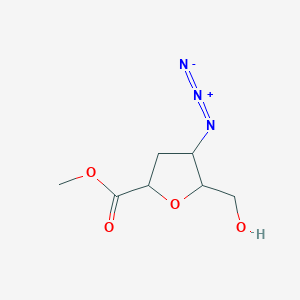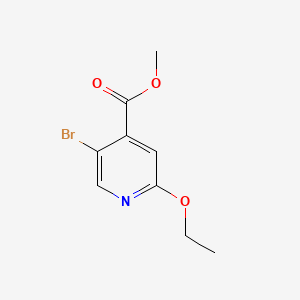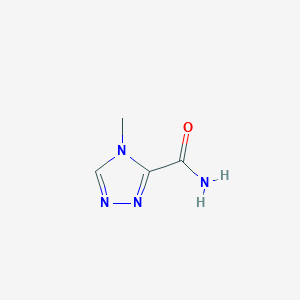
4-Methyl-4H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4H-[1,2,4]triazole-3-carboxylic acid amide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4H-[1,2,4]triazole-3-carboxylic acid amide typically involves the preparation of 1,2,4-triazole-3-carboxylates, which are then converted to the corresponding amides. One common method involves the saponification of 1,2,4-triazole-3-carboxylates to yield the carboxylic acid, followed by amidation to produce the desired amide . Another approach includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing 1,2,4-triazole-3-carboxamides .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4H-[1,2,4]triazole-3-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-4H-[1,2,4]triazole-3-carboxylic acid amide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methyl-4H-[1,2,4]triazole-3-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This binding can inhibit or activate specific biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1,2,3-Triazole
- 1,2,4-Triazole
- 3-Methyl-1,2,4-triazole
- 4-Methyl-1,2,3-triazole
Uniqueness
4-Methyl-4H-[1,2,4]triazole-3-carboxylic acid amide is unique due to its specific substitution pattern and the presence of the carboxylic acid amide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C4H6N4O |
|---|---|
Molekulargewicht |
126.12 g/mol |
IUPAC-Name |
4-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C4H6N4O/c1-8-2-6-7-4(8)3(5)9/h2H,1H3,(H2,5,9) |
InChI-Schlüssel |
ZVKSFKZMYFDDQR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NN=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzo[b]furancarboxamide,3-amino-6-methoxy-](/img/structure/B13911303.png)
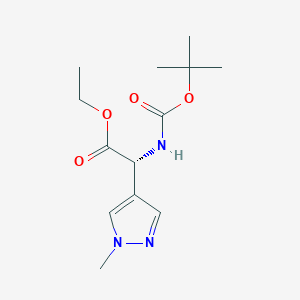

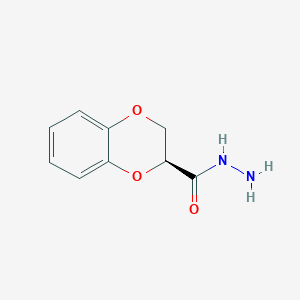
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B13911326.png)
![1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene](/img/structure/B13911327.png)
![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)




![N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine](/img/structure/B13911368.png)
